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Process Development Scientists

Executive Summary

6-Amino-5-nitro-2,3-dihydrobenzofuran (CAS 911300-53-3) is a specialized heterocyclic
building block utilized primarily in the synthesis of fused tricyclic pharmaceutical candidates. Its
structural core—a dihydrobenzofuran ring substituted with vicinal amino and nitro groups—
serves as a "masked" diamine precursor. Upon reduction, it affords 5,6-diamino-2,3-
dihydrobenzofuran, a critical scaffold for generating dihydrobenzofuro[5,6-d]imidazoles and
qguinoxalines, motifs frequently observed in kinase inhibitors and receptor modulators.

This guide provides a definitive physicochemical profile, synthetic utility analysis, and handling
protocols for researchers integrating this intermediate into drug discovery workflows.

Chemical Identity & Structural Analysis
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Attribute Detail
CAS Number 911300-53-3
IUPAC Name 5-nitro-2,3-dihydro-1-benzofuran-6-amine

6-Amino-5-nitro-2,3-dihydrobenzofuran; 5-Nitro-
Common Synonyms ]
6-aminocoumaran

Molecular Formula CsHsN20s3

Molecular Weight 180.16 g/mol

SMILES Nclcc20CCc2ccl[O-]

InChl Key GWGYKMGAWFKSAI-UHFFFAOYSA-N

Structural Insight: The molecule features a push-pull electronic system. The electron-donating
amino group at position 6 is ortho to the electron-withdrawing nitro group at position 5. This
arrangement significantly reduces the basicity of the amine and stabilizes the molecule against
oxidative degradation compared to its non-nitro analogs. The 2,3-dihydrofuran ring adds
lipophilicity and conformational rigidity distinct from open-chain aniline derivatives.

Physicochemical Core Profile

The following data consolidates experimental values from certificate of analysis (CoA) data and
high-fidelity predictive models.
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Property

Value /| Range

Source/Method

Physical State

Solid

Visual Inspection

Appearance

Orange to Red Crystalline

Powder

Typical of o-nitroanilines

Melting Point

140 -142 °C

Experimental (Sigma-Aldrich)
[1]

Solubility (Water)

< 0.1 mg/mL (Insoluble)

Predicted (LogP driven)

Solubility (DMSO)

> 50 mg/mL

Experimental Observation

Solubility (DCM)

Moderate

Soluble in chlorinated solvents

pKa (Base)

~1.0 (Very Weak Base)

Predicted (Hammett Equation)

LogP

1.8-22

Consensus Prediction

H-Bond Donors

2 (Amino group)

Structural Count

H-Bond Acceptors

4 (Nitro + Furan oxygen)

Structural Count

Expert Insight on Solubility: Due to the strong intramolecular hydrogen bond between the

amine hydrogen and the nitro oxygen, the effective polarity is lower than expected. This makes
the compound surprisingly soluble in non-polar organic solvents (like dichloromethane) despite
its functional density, but it remains poorly soluble in aqueous media unless pH is dropped
drastically (< pH 0).

Synthetic Utility & Downstream Applications

The primary value of CAS 911300-53-3 lies in its role as a precursor to fused heterocycles. The
ortho-nitroaniline motif is the standard entry point for constructing benzimidazole rings fused to
the benzofuran core.

Mechanism of Action: The "Masked" Diamine

Researchers typically subject CAS 911300-53-3 to catalytic hydrogenation (H2/Pd-C) or
chemical reduction (Fe/AcOH). This converts the 5-nitro group to an amine, yielding the
unstable electron-rich intermediate 5,6-diamino-2,3-dihydrobenzofuran. This diamine is then
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immediately cyclized with electrophiles (formic acid, aldehydes, or CDIs) to form the tricyclic
core.

Visualization: Synthetic Workflow

Cyclization Target A:

) - (Formic Acid/HC(OE!)3 Dihydrobenzofuro[5,6-d]imidazole
cas 911300-53-3 TR SRS __ Intermediate: o
A F 5,6-Diamino-2,3-dihydrobenzofuran Cyclization
) (Unstable/Air Sensitive) (Phosgene/CDI)
Target B:

Click to download full resolution via product page

Figure 1: Divergent synthesis of tricyclic cores from CAS 911300-53-3. The nitro reduction is
the critical activation step.

Experimental Protocols
Protocol A: Quality Control (HPLC Analysis)

To ensure the integrity of the starting material before complex synthesis, use the following
Reverse-Phase HPLC method.

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 pum.
» Mobile Phase A: Water + 0.1% Formic Acid.
» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
o Gradient:
o O0min: 95% A/ 5% B
o 10 min: 5% A/ 95% B
o 12 min: 5% A/95% B

e Flow Rate: 1.0 mL/min.
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e Detection: UV at 254 nm (aromatic core) and 380 nm (nitroaniline charge transfer band).

¢ Retention Time: Expect elution around 6.5-7.5 min depending on dead volume.

Protocol B: Reduction to Diamine (In Situ)

Caution: The diamine product is prone to oxidation. Perform under inert atmosphere.

Dissolution: Dissolve 1.0 eq of CAS 911300-53-3 in Methanol (0.1 M concentration).

Catalyst: Add 10 wt% Pd/C (wet support).

Hydrogenation: Stir under Hz balloon (1 atm) at Room Temperature for 2—4 hours.

o Monitoring: The deep orange/red color of the starting material will fade to a pale yellow or
colorless solution.

Filtration: Filter through Celite under Nitrogen/Argon.

Usage: Use the filtrate immediately for the next cyclization step. Do not isolate the free base
diamine if possible.

Stability & Handling

o Thermal Stability: Stable up to ~140°C. Avoid prolonged heating above 100°C in solution to
prevent degradation.

» Photostability: Nitroanilines are photosensitive. Store in amber vials.
e Reactivity:

o Incompatible with strong oxidizing agents and strong acids.

o Safe with weak bases and alcohols.

o Storage: Keep at 2—8°C for long-term storage. Dry, inert atmosphere recommended.
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e Sigma-Aldrich. Product Specification: 5-nitro-2,3-dihydro-1-benzofuran-6-amine (CAS
911300-53-3).

e PubChem. Compound Summary: 5-nitro-2,3-dihydrobenzofuran-6-amine.[1] National
Library of Medicine.

o European Patent Office. Patent EP1394155B1: Process for the preparation of 5-
Nitrobenzofurans. (Provides context on nitro-benzofuran reduction chemistry).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1.6-ff%E-2,3-TF-1-FKIHFMKE - CASS 911300-51-1 - EE(f{L3¥ [molaid.com]

e To cite this document: BenchChem. ['CAS number 911300-53-3 physicochemical
properties"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b3332622/docs#cas-number-911300-53-3-
physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b3332622/docs?utm_src=pdf-body#cas-number-911300-53-3-physicochemical-properties
https://www.molaid.com/MS_141466
https://www.benchchem.com/product/b3332622?utm_src=pdf-custom-synthesis#bc-rfq
https://www.molaid.com/MS_141466
https://www.benchchem.com/product/b3332622/docs#cas-number-911300-53-3-physicochemical-properties
https://www.benchchem.com/product/b3332622/docs#cas-number-911300-53-3-physicochemical-properties
https://www.benchchem.com/product/b3332622/docs#cas-number-911300-53-3-physicochemical-properties
https://www.benchchem.com/product/b3332622/docs#cas-number-911300-53-3-physicochemical-properties
https://www.benchchem.com/product/b3332622?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3332622?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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